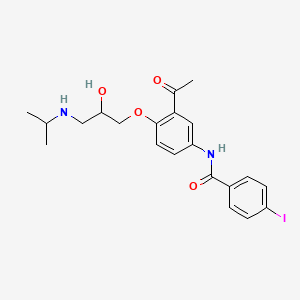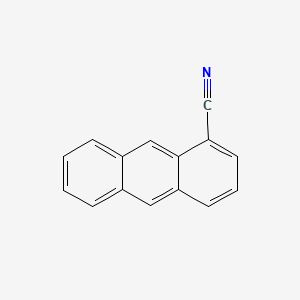
anthracene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-1-carbonitrile, also known as 9-anthracenecarbonitrile, is an aromatic organic compound with the molecular formula C15H9N. It is a derivative of anthracene, which consists of three fused benzene rings, and features a cyano group (-CN) attached to the first carbon of the anthracene structure. This compound is known for its photophysical properties and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Anthracene-1-carbonitrile can be synthesized through several methods. One common approach involves the dehydration of 9-anthraldehyde oxime using triphenylphosphine dibromide and potassium carbonate in acetonitrile at room temperature. This method yields this compound with high efficiency (96% yield) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale methods.
化学反応の分析
Types of Reactions: Anthracene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1-amine.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Anthracene-1-carbonitrile has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties.
作用機序
The mechanism of action of anthracene-1-carbonitrile is primarily related to its photophysical properties. When exposed to light, it can undergo photoinduced electron transfer, fluorescence, and phosphorescence. These properties make it useful in applications such as light harvesting and molecular sensing .
類似化合物との比較
- 9-Anthracenemethanol
- 9-Anthracenecarboxaldehyde
- 9-Anthracenecarboxylic acid
- 9-Cyanoanthracene
Comparison: Anthracene-1-carbonitrile is unique due to the presence of the cyano group, which significantly influences its electronic properties and reactivity. Compared to other anthracene derivatives, it exhibits distinct photophysical behavior, making it particularly valuable in applications requiring specific light absorption and emission characteristics .
特性
CAS番号 |
3752-42-9 |
|---|---|
分子式 |
C15H9N |
分子量 |
203.24 g/mol |
IUPAC名 |
anthracene-1-carbonitrile |
InChI |
InChI=1S/C15H9N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H |
InChIキー |
WVAHKIQKDXQWAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
Key on ui other cas no. |
3752-42-9 |
同義語 |
1-anthracenecarbonitrile 1-anthranoylnitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


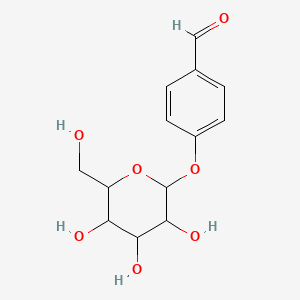
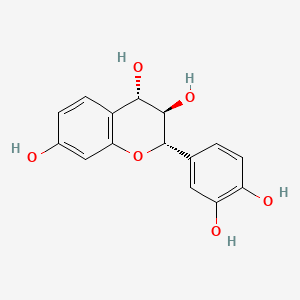
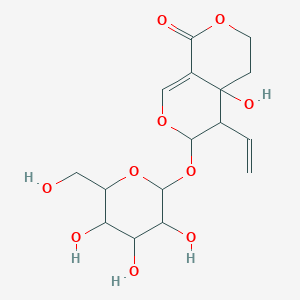
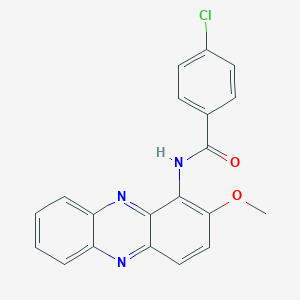

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
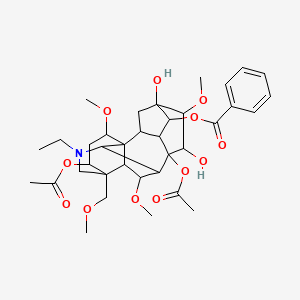
![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)
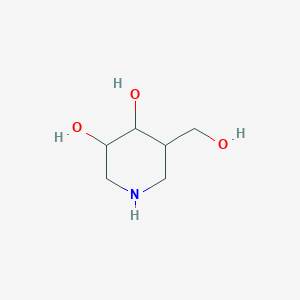
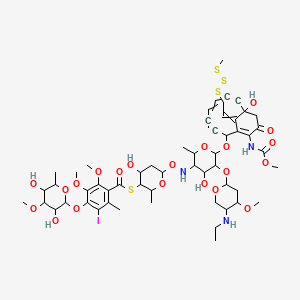
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)
